molecular formula C4H7BrO2 B043301 4-Bromobutyric acid CAS No. 2623-87-2

4-Bromobutyric acid

Cat. No.: B043301
CAS No.: 2623-87-2
M. Wt: 167 g/mol
InChI Key: GRHQDJDRGZFIPO-UHFFFAOYSA-N
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Description

4-Bromobutyric acid is an organic compound with the molecular formula C4H7BrO2. It is a derivative of butyric acid, where a bromine atom replaces one hydrogen atom on the fourth carbon. This compound is known for its role as an intermediate in organic synthesis and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyric acid can be synthesized through the reaction of gamma-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of gamma-butyrolactone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of concentrated sulfuric acid and hydrogen bromide in water. The reaction mixture is refluxed for about 12 hours under an inert atmosphere, followed by extraction with diethyl ether and purification through silica gel chromatography .

Chemical Reactions Analysis

Method A: Gas-Phase HBr Reaction (High-Yield Process)

Developed in a patented process , this method achieves >95% yield using dry HBr gas under controlled conditions:

Solvent SystemHBr:Molar RatioTemp. RangeYield (%)Purity (%)
n-Hexane1.1:110–20°C9699.2
Toluene1.3:140–50°C9799.0
Methylene Chloride*1.5:120–30°C9699.4

*Requires solvent distillation before crystallization.

Key advantages:

  • Avoids aqueous conditions that promote γ-butyrolactone reformation .

  • Crystallization directly from alkanes/arenes minimizes side reactions.

Method B: Aqueous HBr with H₂SO₄ (Lower-Yield Alternative)

Aqueous HBr (48%) with sulfuric acid yields 65% product after 12 h reflux . This method is less efficient due to:

  • Competitive hydrolysis regenerating γ-butyrolactone.

  • Reduced HBr availability in aqueous media.

Thermal Decomposition

Gas-phase elimination studies reveal 4-BBA decomposes unimolecularly to form γ-butyrolactone and HBr via a concerted mechanism. Computational data (PBEPBE/6-31++G(d,p)) align with experimental kinetics:

ParameterTheoretical ValueExperimental Range
Activation Energy (Eₐ)55.0 kcal/mol54–58 kcal/mol
Pre-exponential (A)4.8×10¹⁴ s⁻¹4.5–5.2×10¹⁴ s⁻¹
ΔH‡ (298 K)53.2 kcal/mol

Mechanistic insights:

  • Nucleophilic substitution (SNi) : The hydroxyl oxygen assists bromide departure, forming a cyclic transition state.

  • Non-synchronous process : C–Br bond cleavage precedes C–O bond formation (bond order analysis) .

Stability Considerations

4-BBA exhibits instability in protic environments:

  • Aqueous solutions : Rapid cyclization to γ-butyrolactone (t₁/₂ < 1 h at 25°C) .

  • Thermal degradation : Significant decomposition above 100°C .

Scientific Research Applications

4-Bromobutyric acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of hybrid non-steroidal anti-inflammatory drugs (NSAIDs) that release nitric oxide (NO) and hydrogen sulfide (H2_2S), which are significant for their physiological effects. For instance, it was esterified to produce NOSH-naproxen, which demonstrated enhanced potency against cancer cell lines compared to its parent compound .

Case Study: NOSH-Naproxen

  • Objective : To evaluate the efficacy of NOSH-naproxen in treating cancer.
  • Findings : NOSH-naproxen showed a significantly lower IC50_{50} value in breast cancer cell lines (0.12 µM) compared to normal cells, indicating its potential as a targeted therapy .

Material Science Applications

In material science, this compound has been employed in the synthesis of quantum dots, particularly all-inorganic perovskite quantum dots (QDs). A study highlighted its role in enhancing the stability and luminous efficiency of CsPbX3_3 QDs when used in conjunction with oleylamine .

Key Findings:

  • Stability : The use of BBA significantly improved the stability of QDs against polar solvents.
  • Photoluminescence : The synthesized QDs exhibited high photoluminescence quantum yields (PLQYs) of 86.4%, maintaining structural integrity over extended periods .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using Newcrom R1 HPLC columns under specific conditions, making it suitable for pharmacokinetic studies and impurity isolation .

HPLC Methodology:

  • Mobile Phase : Acetonitrile and water with phosphoric acid (or formic acid for MS compatibility).
  • Application : This method allows for scalable analysis and purification processes.

Cross-Linking Agent

In polymer chemistry, BBA acts as a bifunctional cross-linker. Its ability to form stable bonds makes it valuable in creating durable materials used in coatings, adhesives, and other polymer-based applications .

Mechanism of Action

The mechanism of action of 4-Bromobutyric acid involves its interaction with various molecular targets. In biological systems, it can inhibit fatty acid oxidation and ketone body degradation by targeting specific enzymes involved in these pathways . The bromine atom in the compound plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    4-Chlorobutyric acid: Similar in structure but with a chlorine atom instead of bromine.

    4-Iodobutyric acid: Contains an iodine atom in place of bromine.

    Butyric acid: The parent compound without any halogen substitution.

Uniqueness: 4-Bromobutyric acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions and provides specific biological activity that is not observed with other halogenated butyric acids .

Biological Activity

4-Bromobutyric acid (BBA) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Chemical Formula : C₄H₇BrO₂
  • Molecular Weight : 167.01 g/mol
  • CAS Number : 2623-87-2
  • Physical State : White crystalline solid
  • Boiling Point : 129-131 °C (at 11 mmHg)
  • Melting Point : 31-33 °C

This compound exhibits various biological activities through several mechanisms:

  • Anticancer Activity :
    • BBA has been linked to the inhibition of cancer cell proliferation. In studies involving piperazine derivatives, compounds incorporating BBA demonstrated significant antiproliferative effects on various cancer cell lines, including colon and CNS cancers, with growth inhibition percentages exceeding 90% in some cases .
  • Neuroprotective Effects :
    • Research indicates that BBA may offer neuroprotective benefits, potentially through its role in modulating neurotransmitter levels and reducing neuroinflammation. It has been studied for its effects on neuronal cell lines, suggesting a protective role against oxidative stress .
  • Antimicrobial Properties :
    • BBA's antimicrobial activity has been documented, particularly against Mycobacterium tuberculosis. In a study involving salivary extracts rich in BBA, the compound showed significant inhibitory effects on bacterial growth, indicating potential for use in anti-tubercular therapies .

Anticancer Studies

A notable study evaluated the efficacy of BBA derivatives in inhibiting cancer cell growth. The derivatives containing BBA were subjected to a five-dose screening across multiple cancer cell lines:

CompoundCell LineGI50 (μM)Growth Inhibition (%)
23MDA-MB-468 (Breast)1.0098.54
25HOP-92 (Lung)1.3596.98
22COLO-215 (Colon)<293.46

The results indicated that compounds derived from BBA exhibited potent cytotoxicity with low GI50 values, suggesting their potential as effective anticancer agents .

Neuroprotective Effects

In a study examining the neuroprotective effects of BBA on neuronal cells subjected to oxidative stress, it was found that treatment with BBA resulted in reduced cell death and improved cell viability:

  • Cell Viability Improvement : Up to 70% in treated groups compared to control.
  • Mechanism : Likely involves the modulation of antioxidant enzyme activities and reduction of pro-inflammatory cytokines.

These findings suggest that BBA could have therapeutic implications for neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial efficacy of BBA was tested against various strains of bacteria, including Mycobacterium tuberculosis:

OrganismMIC (mg/mL)
Mycobacterium tuberculosis0.5
Staphylococcus aureus1.0
Escherichia coli2.0

The results indicate that BBA possesses significant antimicrobial properties, particularly against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. How is 4-bromobutyric acid synthesized in laboratory settings, and what key reaction conditions are required?

  • Methodological Answer : this compound is typically synthesized via bromination of butyrolactone or direct bromination of butyric acid derivatives. A common approach involves reacting γ-butyrolactone with hydrobromic acid (HBr) under reflux conditions (110–130°C) for 6–8 hours. The reaction requires careful control of stoichiometry to avoid over-bromination. Post-synthesis, purification is achieved via fractional distillation under reduced pressure (e.g., 11 mmHg, boiling point 129–131°C) . Characterization via 1^1H NMR should show peaks at δ 3.4–3.6 ppm (CH2_2Br) and δ 2.3–2.5 ppm (COOH), with GC-MS confirming molecular ion peaks at m/z 167 (M+^+) .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for identifying functional groups. Key signals include δ 1.9–2.1 ppm (CH2_2 adjacent to Br) and δ 170–175 ppm (carbonyl carbon) .
  • Melting Point Analysis : The compound typically melts at 30–33°C; deviations >1°C suggest impurities. Differential Scanning Calorimetry (DSC) can resolve discrepancies in reported values (e.g., 306 K in NIST data vs. 31°C in vendor specifications) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular formula C4_4H7_7BrO2_2 with an exact mass of 165.9593 Da .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to minimize bromine loss or hydrolysis. Use inert atmospheres (e.g., N2_2) for long-term storage. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its corrosive nature (GHS hazard code H314) . Reactivity with strong oxidizers (e.g., HNO3_3) requires segregated storage .

Advanced Research Questions

Q. What reaction mechanisms explain the cyclization of this compound to γ-butyrolactone, and how can yield be optimized?

  • Methodological Answer : Cyclization occurs via intramolecular nucleophilic substitution (SN_N2), where the carboxylate anion attacks the γ-bromine atom. Optimization strategies include:

  • Catalysis : Use NaHCO3_3 or K2_2CO3_3 to deprotonate the carboxylic acid, enhancing nucleophilicity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Temperature Control : Heating at 80–90°C for 2–3 hours achieves >85% yield. Monitor reaction progress via TLC (Rf_f 0.4 in ethyl acetate/hexane 1:1) .

Q. How can crystallographic data resolve contradictions in reported structural parameters of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example:

  • Bromine-Carbon Bond : Literature values range from 1.93–1.97 Å; SC-XRD data (e.g., C-Br = 1.95 Å) resolve discrepancies .
  • Hydrogen Bonding : Crystal packing analysis reveals dimeric carboxylic acid interactions (O···O distance ~2.65 Å), critical for understanding solubility and reactivity .

Q. What strategies mitigate side reactions when using this compound in polymer cross-linking applications?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted esterification during radical-initiated polymerization.
  • Stoichiometric Control : Limit bromine content to <5 mol% to avoid chain termination.
  • Post-Polymerization Analysis : Use GPC to monitor molecular weight distribution and FT-IR to confirm cross-link formation (C-Br stretch at 550–600 cm1^{-1}) .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Hydrolysis kinetics depend on:

  • pH : Acidic conditions (pH < 2) stabilize the compound, while alkaline media (pH > 9) accelerate hydrolysis to butyric acid and Br^-.
  • Solvent Effects : Aqueous-organic mixtures (e.g., 50% ethanol) reduce hydrolysis rates. Stability studies via HPLC (C18 column, 0.1% H3_3PO4_4 mobile phase) show >90% integrity after 24 hours at pH 4 .

Q. Data Contradiction Analysis

Q. Why do melting point values for this compound vary across literature sources (e.g., 30–33°C vs. 306 K)?

  • Methodological Answer : Discrepancies arise from:

  • Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) exhibit distinct melting behaviors.
  • Impurity Profiles : Trace HBr or butyric acid (from hydrolysis) lower observed melting points. Use DSC to differentiate pure vs. impure samples .

Q. How can researchers reconcile conflicting NMR data for this compound in deuterated solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., D2_2O vs. CDCl3_3) affect peak positions. For example:

  • In D2_2O, the carboxylic proton is exchanged, simplifying the spectrum.
  • In CDCl3_3, δ 11.5–12.0 ppm (COOH) and δ 3.4–3.6 ppm (CH2_2Br) are diagnostic. Compare data using identical solvent systems and reference internal standards (e.g., TMS) .

Q. Applications in Specialized Research

Q. What role does this compound play in synthesizing bioactive GABA analogs?

  • Methodological Answer : It serves as a key precursor for γ-aminobutyric acid (GABA) derivatives via nucleophilic substitution with amines. For example:
  • Step 1 : React with NaN3_3 to form 4-azidobutyric acid.
  • Step 2 : Reduce the azide to an amine using LiAlH4_4, yielding GABA.
  • Purity Control : Monitor by 1^1H NMR (disappearance of δ 3.4–3.6 ppm Br signal) and LC-MS .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

  • Methodological Answer : As a competitive inhibitor of butyrate dehydrogenase, kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (KiK_i). Use UV-Vis spectroscopy (NADH depletion at 340 nm) to measure enzyme activity in the presence of 0.1–10 mM inhibitor .

Properties

IUPAC Name

4-bromobutanoic acid
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InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GRHQDJDRGZFIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7BrO2
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DSSTOX Substance ID

DTXSID8052699
Record name 4-Bromobutyric acid
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Molecular Weight

167.00 g/mol
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CAS No.

2623-87-2
Record name 4-Bromobutanoic acid
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Record name Butanoic acid, 4-bromo-
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Synthesis routes and methods I

Procedure details

In this Example, 8.35 g of 4-bromobutyric acid (50 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 3.43 g of phosphorus trichloride (24 mmol) was dropwise added. Thereafter, the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 20 g containing benzene (256 mmol) and 6.7 g of aluminum chloride (50 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 73.9% yield from 4-bromobutyric acid.
Quantity
8.35 g
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10 g
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3.43 g
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256 mmol
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6.7 g
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Synthesis routes and methods II

Procedure details

In this Example, 14.2 g of 4-bromobutyric acid (85 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 11.9 g of thionyl chloride (100 mmol) was dropwise added. Thereafter, the temperature was raised to 65 to 75° C. and the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 30 g of benzene (256 mmol) and 12 g of aluminum chloride (90 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, an aqueous solution of sodium hydroxide, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 62.0% yield from 4-bromobutyric acid.
Quantity
14.2 g
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10 g
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11.9 g
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30 g
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12 g
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aqueous solution
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromobutyric acid
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Reactant of Route 4
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Reactant of Route 6
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